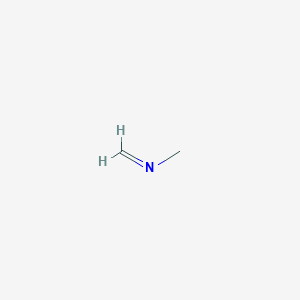
N-Methyl methanimine
Vue d'ensemble
Description
N-Methyl methanimine, also known as N-methyl methylenimine, is a reactive molecular substance containing a methyl group attached to an imine. Its chemical formula is CH₃N=CH₂. This compound is known for its high reactivity and is naturally formed in the Earth’s atmosphere through the oxidation of dimethylamine and trimethylamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methyl methanimine can be synthesized through several methods:
From Dimethylamine: The nitrogen atom of dimethylamine is first chlorinated using solid N-chlorosuccinimide.
Thermal Decomposition: It can also be formed directly by the thermal decomposition of trimethylamine at 515°C, which decomposes into methane and this compound.
From Trimer: Another method involves heating the trimer, 1,3,5-trimethyl-1,3,5-triazinane, to 450°C.
Industrial Production Methods:
Analyse Des Réactions Chimiques
N-Methyl methanimine undergoes various chemical reactions:
Decomposition: When heated to 535°C, it decomposes into hydrogen cyanide and methane.
Formation of Trimer: On a timescale of minutes, this compound self-reacts to form the trimer trimethyl 1,3,5-triazinane.
Reaction with Cyclic Amines: Between 400 and 550°C, the cyclic amine aziridine decomposes to a mixture of this compound and ethylideneimine.
Common Reagents and Conditions:
Chlorination: Solid N-chlorosuccinimide is used for chlorination.
Base Treatment: Potassium tert-butoxide is used at elevated temperatures (90°C).
Thermal Conditions: High temperatures (450-515°C) are required for thermal decomposition and trimer formation.
Major Products:
Hydrogen Cyanide and Methane: From decomposition at 535°C.
Trimethyl 1,3,5-triazinane: From self-reaction.
Applications De Recherche Scientifique
N-Methyl methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of atmospheric chemistry.
Biology and Medicine: Its derivatives are explored for potential biological activities and pharmaceutical applications.
Industry: It is used in the synthesis of fine chemicals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of N-methyl methanimine involves its high reactivity due to the presence of the imine group. This reactivity allows it to participate in various chemical reactions, including decomposition and trimer formation. The molecular targets and pathways involved are primarily related to its ability to form reactive intermediates and products such as hydrogen cyanide and methane .
Comparaison Avec Des Composés Similaires
N-Methyl methanimine can be compared with other similar compounds such as:
Dimethylamine: A precursor in the synthesis of this compound.
Methanimine: Another imine compound with similar reactivity.
Ethanimine: A related compound with a similar structure.
Uniqueness: this compound is unique due to its high reactivity and ability to form a trimer. Its formation in the atmosphere through natural processes also distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
N-methylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N/c1-3-2/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVSDPNXBIEFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170085 | |
| Record name | N-Methyl methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-67-7, 78566-99-1 | |
| Record name | N-Methyl methanimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC137903 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


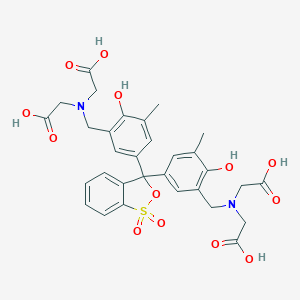
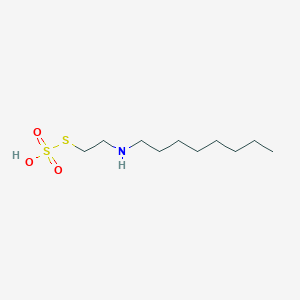




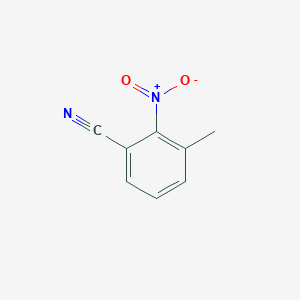
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)

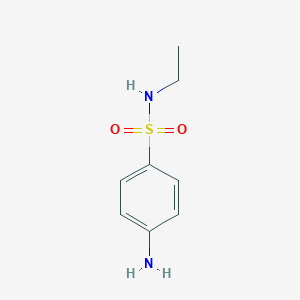
![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)


